molecular formula C14H19NO2 B5101256 N-cyclopentyl-2-phenoxypropanamide

N-cyclopentyl-2-phenoxypropanamide

Cat. No.: B5101256
M. Wt: 233.31 g/mol
InChI Key: RAKABVUUUXKNDS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-phenoxypropanamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a phenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-phenoxypropanamide typically involves the reaction of cyclopentylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:

Cyclopentylamine+2-phenoxypropanoic acidThis compound+Water\text{Cyclopentylamine} + \text{2-phenoxypropanoic acid} \rightarrow \text{this compound} + \text{Water} Cyclopentylamine+2-phenoxypropanoic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures or pressures.

Major Products Formed

    Oxidation: Formation of N-cyclopentyl-2-phenoxypropanoic acid or other oxidized derivatives.

    Reduction: Formation of N-cyclopentyl-2-phenoxypropanamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-cyclopentyl-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-phenoxypropanamine
  • N-cyclopentyl-2-phenoxypropanoic acid
  • N-cyclopentyl-2-phenoxypropylamine

Uniqueness

N-cyclopentyl-2-phenoxypropanamide is unique due to its specific combination of a cyclopentyl group and a phenoxy group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-cyclopentyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(17-13-9-3-2-4-10-13)14(16)15-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKABVUUUXKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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